molecular formula C8H13N3O2S B12992675 N,N-Dimethyl-2-phenylhydrazinesulfonamide

N,N-Dimethyl-2-phenylhydrazinesulfonamide

Cat. No.: B12992675
M. Wt: 215.28 g/mol
InChI Key: KCIXGFCGKVDYGD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-phenylhydrazinesulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic routes and reducing waste generation . For instance, the oxidative chlorination of thiols to sulfonyl chlorides followed by reaction with amines is a common approach .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a one-pot synthesis method. This involves the use of readily available low-cost commodity chemicals such as thiols and amines, which are subjected to oxidative coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-phenylhydrazinesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and iodine (I₂), and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfonamides, amines, and substituted derivatives of this compound .

Scientific Research Applications

N,N-Dimethyl-2-phenylhydrazinesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It plays a role in drug design and discovery, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-phenylhydrazinesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the particular application and the biological system being studied .

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

[2-(dimethylsulfamoyl)hydrazinyl]benzene

InChI

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)10-9-8-6-4-3-5-7-8/h3-7,9-10H,1-2H3

InChI Key

KCIXGFCGKVDYGD-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NNC1=CC=CC=C1

Origin of Product

United States

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